molecular formula C21H30O5 B191422 Humulone CAS No. 26472-41-3

Humulone

Cat. No. B191422
CAS RN: 26472-41-3
M. Wt: 362.5 g/mol
InChI Key: VMSLCPKYRPDHLN-OAQYLSRUSA-N
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Description

Humulone, also known as α-lupulic acid, is a bitter-tasting chemical compound found in the resin of mature hops (Humulus lupulus). It is a prevalent member of the class of compounds known as alpha acids, which collectively give hopped beer its characteristic bitter flavor .


Synthesis Analysis

Humulone can be synthesized by the acylation of benzene-1,2,3,5-tetrol with isovaleryl chloride to give 2,3,4,6-tetrahydroxyisovalerophenone. This step is followed by prenylation with 1-bromo-3-methyl-2-butene to give humulone . The biosynthesis of humulone in Humulus lupulus starts with an isovaleryl-CoA unit and 3 malonyl-CoA units catalyzed by phlorovalerophenone synthase .


Molecular Structure Analysis

The Humulone molecule contains a total of 56 bond(s) There are 26 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 1 six-membered ring(s), 2 ketone(s) (aliphatic), 3 hydroxyl group(s) and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

During the brewing process, humulone degrades to cis- and trans- isohumulone. These “alpha acids” survive the boiling process, although numerous oxidized derivatives are produced .


Physical And Chemical Properties Analysis

Humulone has a chemical formula of C21H30O5. Hop resins are composed of two main acids: alpha and beta acids. Alpha acids have a mild antibiotic/bacteriostatic effect against Gram-positive bacteria, and favours the exclusive activity of brewing yeast in the fermentation of beer .

Scientific Research Applications

Anticancer Potential

Humulone demonstrates anticancer properties, as evidenced in studies on mouse skin. It inhibits the expression of COX-2, a protein implicated in carcinogenesis, by blocking the activation of NF-kappaB and AP-1, two transcription factors involved in inflammatory and cancer processes. This action may be attributed to its inhibition of kinases like IKK and JNK, which are upstream regulators of these transcription factors (Lee et al., 2007).

Biosynthesis and Chemical Structure

Research on the biosynthesis of humulone has identified its precursors: isovaleryl-CoA, malonyl-CoA, and dimethylallyl pyrophosphate. This process occurs via the deoxyxylulose pathway of terpenoid biosynthesis, involving symmetrical intermediates (Goese et al., 1999).

Anti-Angiogenic Properties

Humulone exhibits potent anti-angiogenic effects. It inhibits angiogenesis in chick embryo chorioallantoic membranes (CAMs) and in vitro tube formation of vascular endothelial cells. Additionally, it suppresses the proliferation of these cells and the production of VEGF, a key angiogenic growth factor, in both endothelial and tumor cells (Shimamura et al., 2001).

Apoptotic Effects

Humulone has been shown to induce apoptosis in the premyocytic leukemia cell line HL-60. The correlation between its apoptosis-inducing and antioxidative activities suggests a potential therapeutic role in leukemia treatment (Tobe et al., 1997).

Bacteriostatic Activity

Studies have shown that humulone possesses bacteriostatic properties against strains of Lactobacillus. It maintains a significant portion of its bacteriostatic potency in beer, indicating its potential application in food preservation and safety (Walker & Blakebrough, 1952).

Antioxidant Properties

Humulone and its derivatives, including iso-humulones, demonstrate significant antioxidant activities. A study using density functional theory (DFT) suggested a strong relationship between the structure of humulones and their antioxidant potency, indicating their potential application in health-promoting and therapeutic products (Cvijetić et al., 2021).

Neurological Effects

Humulone modulates GABAA receptors, which might contribute to the sedative and hypnotic properties of hops. It enhances the function of these receptors at low micromolar concentrations, suggesting its role in sleep-promoting activities and potential interactions with other substances like ethanol (Benkherouf et al., 2020).

Enhancement of Leukemia Cell Differentiation

Humulone has been found to enhance the differentiation-inducing action of vitamin D in human myelogenous leukemia cells. This suggests its potential use in combination therapies for myelomonocytic leukemia, particularly due to its lower toxicity profile compared to other bone resorption inhibitors (Honma et al., 1998).

Future Directions

Recent studies have discovered novel applications of hop bitter acids and their derivatives in medicinal and pharmaceutical fields. The increasing demands of purified hop bitter acid promoted biosynthesis efforts for the heterologous biosynthesis of objective hop bitter acids by engineered microbial factories .

properties

IUPAC Name

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLCPKYRPDHLN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019081
Record name (-)-(R)-Humulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Humulone

CAS RN

26472-41-3
Record name Humulone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26472-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(R)-Humulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,360
Citations
M Shimamura, T Hazato, H Ashino, Y Yamamoto… - Biochemical and …, 2001 - Elsevier
… In the screening test for the inhibitor of bone resorption, we found humulone (Fig. 1) that … action of humulone, we noted the similarity in structures between humulone and prostaglandin (…
Number of citations: 120 www.sciencedirect.com
G Harris, GA Howard… - Journal of the Institute of …, 1952 - Wiley Online Library
… humuloquinol is correct and thus humulone itself is a di methylallyl … humulone contains a benzene ring. The only possible way of reconciling these facts with the synthesis8 of humulone …
Number of citations: 7 onlinelibrary.wiley.com
AY Benkherouf, K Eerola, SL Soini… - Frontiers in …, 2020 - frontiersin.org
… of humulone on recombinant GABA A receptors expressed in HEK293 cells. We then examined humulone … Our findings confirmed humulone’s positive allosteric modulation of GABA A …
Number of citations: 19 www.frontiersin.org
GA Howard, CA Slater - Journal of the Institute of Brewing, 1957 - Wiley Online Library
… than humulone because its conversion to isocohumulone … of adsorption of humulone and tso humulone on the break. … The presence of humulone in the wort and of tsohumulone on …
Number of citations: 14 onlinelibrary.wiley.com
M Verzele, F Govaert - WALLERSTEIN LABORATORIES …, 1955 - biblio.ugent.be
… relativement plus importantes que l'humulone parce que leur transformation en substances "… , l'adhumulone passant d'abord, puis l'humulone et enfin la cohumulone. L'extinction à 276 …
Number of citations: 17 biblio.ugent.be
Y Taniguchi, H Taniguchi, Y Matsukura… - Journal of natural …, 2014 - ACS Publications
… beer, we investigated the autoxidation products of humulone (a representative congener of α-… differ in their acyl side chains: cohumulone, humulone, and adhumulone (Figure 1). During …
Number of citations: 23 pubs.acs.org
D De Keukeleire, M Verzele - Tetrahedron, 1970 - Elsevier
… to ( -)humulone if the position of the carbonyl chromophore in the humulone ring and the … Usually humulone is represented by structure I in chart I. There is, however, no reason to …
Number of citations: 56 www.sciencedirect.com
K Bogdanova, M Röderova, M Kolar, K Langova… - Research in …, 2018 - Elsevier
… , even though the MIC of xanthohumol was considerably lower than that of humulone. There is a possibility that humulone was captured only within the outer layers of the biofilm, where …
Number of citations: 42 www.sciencedirect.com
GB Nickerson, PA Williams… - Journal of the American …, 1986 - Taylor & Francis
Hop α-acids are composed of three major analogues: cohumulone, adhumulone, and humulone. The proportion of cohumulone is a varietal characteristic and ranges from 16 to 50% of …
Number of citations: 33 www.tandfonline.com
M Teuber, AF Schmalreck - Archiv für Mikrobiologie, 1973 - Springer
The bactericidal activity of the hop constituents lupulone, humulone, isohumulone and humulinic acid against Bacillus subtilis 168 is shown to result from primary membrane leakage. …
Number of citations: 176 link.springer.com

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